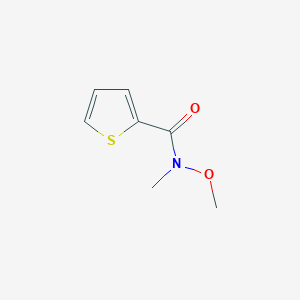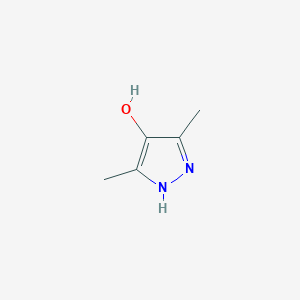
(R)-3-Amino-3-(3-cyanophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-Amino-3-(3-cyanophenyl)propanoic acid” is a chemical compound with the molecular formula C10H10N2O2 . It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .
Molecular Structure Analysis
The InChI code for “®-3-Amino-3-(3-cyanophenyl)propanoic acid” is 1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the amino and cyanophenyl groups.Physical And Chemical Properties Analysis
“®-3-Amino-3-(3-cyanophenyl)propanoic acid” is a white powder . It has a melting point of 223-227°C (dec.) . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Derivatives
(R)-3-Amino-3-(3-cyanophenyl)propanoic acid and its derivatives play a significant role in enantioselective synthesis. Solymár et al. (2004) described the synthesis of its enantiomers and N-protected derivatives, utilizing enantioselective N-acylation by Candida antarctica lipase A (Solymár, Kanerva, & Fülöp, 2004). Moreover, Mukherjee and Martínez (2011) utilized commercial lipases as biocatalysts for the efficient synthesis of precursors of β-substituted-γ-amino acids, highlighting the versatility of this compound in creating optically active compounds (Mukherjee & Martínez, 2011).
Chemical Modifications and Synthesis Techniques
Chemical modifications and synthesis techniques involving (R)-3-Amino-3-(3-cyanophenyl)propanoic acid have been extensively studied. Mohebat and Kafrizi (2014) synthesized a series of derivatives through a one-pot reaction, showcasing the compound's adaptability in chemical synthesis (Mohebat & Kafrizi, 2014). Shiraiwa et al. (1998) demonstrated optical resolution by preferential crystallization, emphasizing its potential in stereoselective processes (Shiraiwa, Kubo, Watanabe, Nakatani, Ohkubo, & Kurokawa, 1998).
Role in Drug Synthesis
This compound has a notable role in drug synthesis. Chen et al. (2011) explored its use in the enzymatic preparation of (S)-amino acids, crucial for synthesizing antidiabetic drugs (Chen, Goldberg, Hanson, Parker, Gill, Tully, Montana, Goswami, & Patel, 2011). Additionally, Zhao Tian-tia (2014) improved the synthesis of the novel S1P1 agonist CYM-5442, using 3-(2-cyanophenyl) propanoic acid as a starting material, demonstrating the compound's application in innovative drug development (Zhao, 2014).
Safety And Hazards
Direcciones Futuras
As for the future directions of “®-3-Amino-3-(3-cyanophenyl)propanoic acid”, it’s difficult to predict without specific context. The compound could have potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and reactivity .
Propiedades
IUPAC Name |
(3R)-3-amino-3-(3-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDIPCLABXNDE-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375877 |
Source


|
| Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
CAS RN |
761396-82-1 |
Source


|
| Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)









![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)


